Noa-Asn-Apns-Dmt-NH-tBu
Description
Hybrid peptides like Noa-Asn-Apns-Dmt-NH-tBu are often designed to enhance stability, bioavailability, or target specificity compared to natural peptides. However, the absence of direct experimental data in the provided sources limits a deeper mechanistic or structural analysis.
Properties
Molecular Formula |
C36H45N5O7S |
|---|---|
Molecular Weight |
691.8 g/mol |
IUPAC Name |
(2S)-N-[(2S,3S)-4-[(4R)-4-(tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide |
InChI |
InChI=1S/C36H45N5O7S/c1-35(2,3)40-33(46)31-36(4,5)49-21-41(31)34(47)30(44)25(18-22-12-7-6-8-13-22)39-32(45)26(19-28(37)42)38-29(43)20-48-27-17-11-15-23-14-9-10-16-24(23)27/h6-17,25-26,30-31,44H,18-21H2,1-5H3,(H2,37,42)(H,38,43)(H,39,45)(H,40,46)/t25-,26-,30-,31+/m0/s1 |
InChI Key |
UFSMRNQSQSGJII-QYRZKEDASA-N |
Isomeric SMILES |
CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)NC(C)(C)C)C |
Canonical SMILES |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(=O)NC(C)(C)C)C |
Synonyms |
Butanediamide, N1-(3-(4-(((1,1-dimethylethyl)amino)carbonyl)-5,5-dimethyl-3-thiazolidinyl)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl)-2-(((1-naphthalenyloxy)acetyl)amino)-, (4R-(3(1S*(S*),2S*),4R*))- KNI 174 KNI-174 KNI174 N-tert-butyl-3-(2-hydroxy-3-N-(N(2)-(1-naphthyloxyacetyl)asparaginyl)amino-4-phenylbutanoyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lists several compounds under the category of hybrid peptides and metabolites, including Microcystin-LR, MMAE (Monomethylauristatin E), and Narlaprevir . Below is a comparative analysis based on available
Key Similarities and Differences:
| Compound | Structure/Sequence | Reported Activity | Key Features |
|---|---|---|---|
| Noa-Asn-Apns-Dmt-NH-tBu | Undisclosed (hybrid peptide) | Antioxidant, metabolic roles (inferred) | Likely modified for stability/targeting |
| MMAE (C39H67N5O7) | Synthetic auristatin derivative | Cytotoxic (used in antibody-drug conjugates) | Tubulin inhibitor, high potency |
| Microcystin-LR | Cyclic heptapeptide | Hepatotoxin (inhibits protein phosphatases) | Natural origin, environmental toxin |
| Narlaprevir (C36H61N5O7S) | Linear peptidomimetic | Antiviral (HCV protease inhibitor) | Optimized for protease resistance |
Critical Observations:
- Structural Complexity: While MMAE and Narlaprevir have well-defined synthetic or peptidomimetic structures, this compound’s exact configuration remains unspecified in the provided sources. This limits direct structural comparisons .
- Functional Divergence: MMAE and Microcystin-LR exhibit cytotoxic or toxicological profiles, whereas this compound is hypothesized to participate in antioxidant pathways, aligning it more closely with peptides like N-Acetylcarnosine (also listed in ) .
- Synthetic Modifications: The presence of non-natural residues (e.g., Dmt, tBu) in this compound suggests design strategies to enhance metabolic stability, a feature shared with Narlaprevir’s protease-resistant backbone .
Limitations in Available Data
The provided evidence lacks experimental or computational data specific to this compound, such as:
- Spectral Data : NMR, MS, or crystallographic parameters (cf. ’s detailed tables on gold-nitrogen complexes, which illustrate rigorous structural reporting standards but are unrelated to peptides) .
- Biological Assays: No IC50 values, binding affinities, or mechanistic studies are cited.
- Comparative Pharmacokinetics : Absence of ADME (absorption, distribution, metabolism, excretion) data prevents direct comparisons with compounds like MMAE or Narlaprevir.
Recommendations for Future Research
To address these gaps, future studies should adhere to ACS journal guidelines (), including:
- Full characterization (NMR, HPLC, X-ray) to establish purity and structure.
- Inclusion of dose-response curves and toxicity profiles for comparative analyses.
- Explicit discussion of synthetic strategies (e.g., solid-phase peptide synthesis vs. recombinant methods) to contextualize design principles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
